8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C21H25FN6O3 and its molecular weight is 428.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione is a complex organic molecule belonging to the purine class, characterized by its unique structural features that include a piperazine moiety and a fluorinated phenyl group. These structural components suggest potential pharmacological activities, particularly within the central nervous system.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in neuropharmacology. Compounds containing piperazine rings are often investigated for their effects on neurotransmitter systems. The following pharmacological activities have been associated with similar compounds:
- Antidepressant Effects : Compounds with piperazine structures have shown efficacy as antidepressants.
- Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Antitumor Activity : Certain purine derivatives have demonstrated anticancer properties.
The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter receptors. Initial findings suggest potential binding affinities for:
- Dopamine Receptors : Involved in mood regulation and reward pathways.
- Serotonin Receptors : Critical for mood and anxiety regulation.
Further research is necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorinated phenyl group | Known for its antidepressant effects |
7-Methylxanthine | Methylated purine derivative | Exhibits stimulant properties |
Aripiprazole | Atypical antipsychotic with piperazine | Unique partial agonist activity at dopamine receptors |
8-Hydroxyquinoline | Hydroxy-substituted quinoline | Known for its neuroprotective effects |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds. For instance, research on derivatives containing piperidine and oxadiazole cores has shown promising results in antibacterial activity and enzyme inhibition. Notably, compounds were evaluated for:
- Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains.
- Enzyme Inhibition : Significant inhibition of acetylcholinesterase (AChE) was noted, which is crucial for treating neurodegenerative diseases.
Example Study Results
In a study evaluating various derivatives:
- Compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential compared to standard drugs.
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O3/c1-14(29)12-28-17(23-19-18(28)20(30)25(3)21(31)24(19)2)13-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOVUBXRPSGNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.